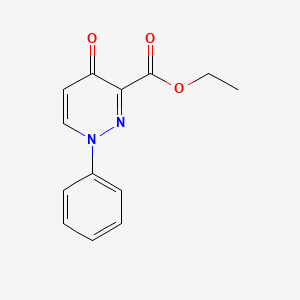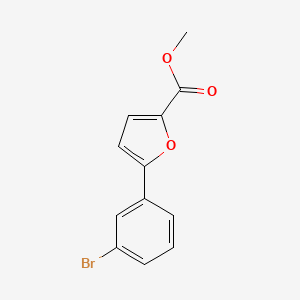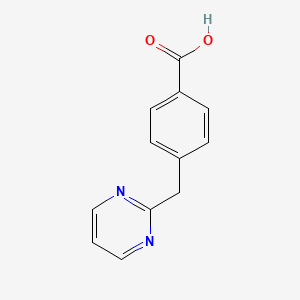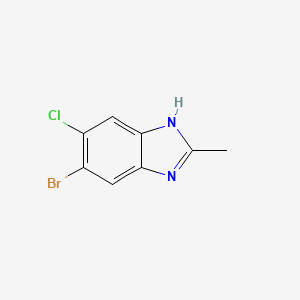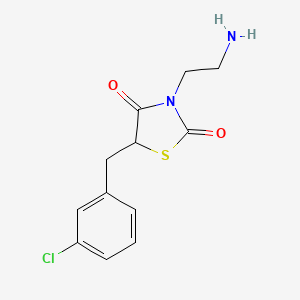
3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione typically involves the reaction of 3-chlorobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiazolidine ring to a more saturated form.
Substitution: The amino and chloro groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: Used in the treatment of type 2 diabetes.
Troglitazone: Previously used as an antidiabetic agent.
Uniqueness
3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione may have unique properties due to the presence of the aminoethyl and chlorobenzyl groups, which could confer distinct biological activities or chemical reactivity compared to other thiazolidinediones.
Eigenschaften
Molekularformel |
C12H13ClN2O2S |
|---|---|
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2 |
InChI-Schlüssel |
ZQAYAZRVZNPEID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


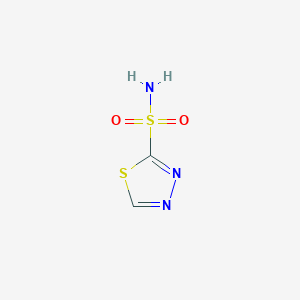
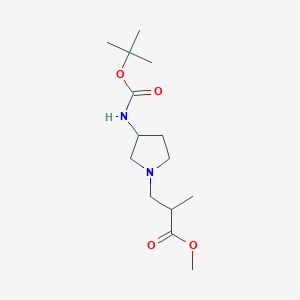
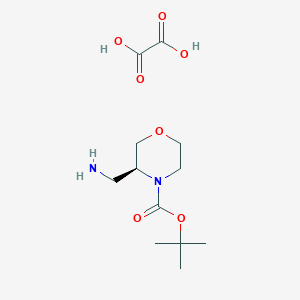
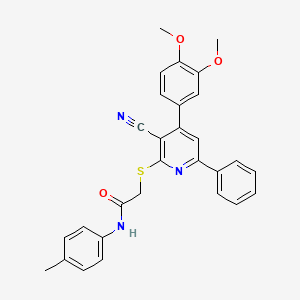
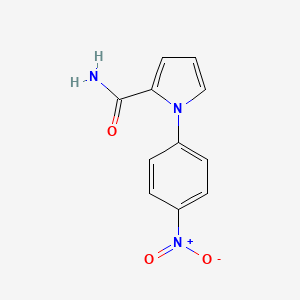
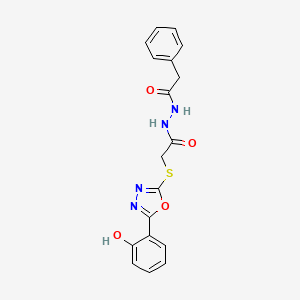
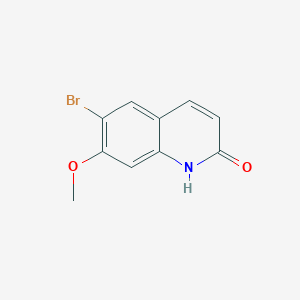
![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)
![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)
